molecular formula C23H17N5O2S B2804046 4-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891121-81-6

4-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

Cat. No.: B2804046
CAS No.: 891121-81-6
M. Wt: 427.48
InChI Key: JTKCAGZXMRNZDP-UHFFFAOYSA-N
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Description

4-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C23H17N5O2S and its molecular weight is 427.48. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity

Research has investigated derivatives of [1,2,4]triazolo[4,3-b]pyridazin compounds, focusing on their potential to inhibit the proliferation of endothelial and tumor cells. This points to their application in studies related to cancer treatment and cell growth regulation (Ilić et al., 2011).

Antimicrobial and Antifungal Activity

Various studies have synthesized and assessed the antimicrobial and antifungal properties of [1,2,4]triazolo and related derivatives. These compounds have demonstrated potential in combating a range of bacterial and fungal species, indicating their importance in developing new antimicrobial agents (Patel & Patel, 2015), (Bektaş et al., 2007), (Srinivas, 2016), (Shakir et al., 2017).

Anticancer and Antioxidant Properties

Compounds based on the [1,2,4]triazolo structure have shown promising anticancer activities against various cancer cell lines and notable antioxidant abilities, making them potential candidates for cancer therapy and oxidative stress mitigation (Kamal et al., 2011), (Tumosienė et al., 2020).

Properties

IUPAC Name

4-methoxy-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O2S/c1-30-18-9-7-15(8-10-18)23(29)24-17-5-2-4-16(14-17)19-11-12-21-25-26-22(28(21)27-19)20-6-3-13-31-20/h2-14H,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKCAGZXMRNZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CC=CS5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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